molecular formula C13H15N3O4S2 B4180685 (5-METHYL-3-ISOXAZOLYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

(5-METHYL-3-ISOXAZOLYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4180685
M. Wt: 341.4 g/mol
InChI Key: DTFYHSWPCWJLPE-UHFFFAOYSA-N
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Description

1-[(5-Methyl-3-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine is a complex organic compound that features a combination of isoxazole and thienylsulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-METHYL-3-ISOXAZOLYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the isoxazole and thienylsulfonyl intermediates. The isoxazole ring can be synthesized through a cycloaddition reaction involving nitrile oxides and alkynes . The thienylsulfonyl group can be introduced via sulfonylation reactions using thienylsulfonyl chloride and appropriate bases .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methyl-3-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the isoxazole moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-METHYL-3-ISOXAZOLYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The isoxazole and thienylsulfonyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: 1-[(5-Methyl-3-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine is unique due to the combination of isoxazole and thienylsulfonyl groups attached to a piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-10-9-11(14-20-10)13(17)15-4-6-16(7-5-15)22(18,19)12-3-2-8-21-12/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFYHSWPCWJLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-METHYL-3-ISOXAZOLYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
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(5-METHYL-3-ISOXAZOLYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
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(5-METHYL-3-ISOXAZOLYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
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(5-METHYL-3-ISOXAZOLYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
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(5-METHYL-3-ISOXAZOLYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 6
(5-METHYL-3-ISOXAZOLYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

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